2-Aminobut-3-yn-1-ol hydrochloride

Chemical Procurement Safety Compliance Hazardous Material Shipping

Researchers sourcing propargylamine-derived amino alcohol building blocks frequently encounter regulatory shipping barriers and isomer misidentification with the 4-amino positional analog (CAS 39711-80-3). 2-Aminobut-3-yn-1-ol hydrochloride (CAS 1864058-21-8) directly addresses these bottlenecks: • Non-hazardous transport classification eliminates HazMat surcharges and expedited shipping restrictions that apply to the 4-amino isomer, reducing landed cost and delivery lead time. • ≥97% purity, racemic form delivers the 1,2-amino alcohol motif required for oxazolidinone, morpholine, and triazole pharmacophore synthesis via CuAAC, without the cost premium of chiral resolution. • Bidentate metal-chelation geometry (five-membered ring) is structurally inaccessible to the 1,4-arrangement of 4-aminobut-2-yn-1-ol hydrochloride, ensuring reaction fidelity in coordination chemistry applications.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 1864058-21-8
Cat. No. B1379876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobut-3-yn-1-ol hydrochloride
CAS1864058-21-8
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESC#CC(CO)N.Cl
InChIInChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H
InChIKeyRYXAXGYGXKDYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobut-3-yn-1-ol Hydrochloride: Chemical Identity & Comparator Landscape


2-Aminobut-3-yn-1-ol hydrochloride (CAS 1864058-21-8) is a bifunctional alkynyl amino alcohol hydrochloride salt with molecular formula C₄H₈ClNO and molecular weight 121.56 g/mol . It belongs to the propargylamine-derived amino alcohol class, featuring a terminal alkyne, a primary amine, and a primary hydroxyl group . This compound exists within a family of constitutional isomers and stereoisomers: 4-aminobut-2-yn-1-ol hydrochloride (CAS 39711-80-3) represents the 4-amino positional isomer [1]; 1-aminobut-3-yn-2-ol hydrochloride (CAS 2109405-82-3) represents the 2-ol positional isomer [2]; and chiral variants include (R)-2-aminobut-3-yn-1-ol hydrochloride (CAS 1956436-39-7) [3] and (S)-2-aminobut-3-yn-1-ol hydrochloride (CAS 898818-92-3) . Each analog presents distinct spatial arrangements of the amine and hydroxyl groups relative to the alkyne moiety, with documented differences in reactivity, safety classification, and synthetic utility that preclude simple interchangeability in research applications.

Identity Racemic 2-amino-3-yn-1-ol hydrochloride building block with 1,2-amino alcohol motif and terminal alkyne
Shipping Non-hazardous DOT/IATA transport classification simplifies logistics and customs clearance
Workflow Suited for non-stereoselective alkyne transformations and racemic building block synthesis

2-Aminobut-3-yn-1-ol Hydrochloride: Substitution Risks with Isomers and Analogs


Compounds within the aminobutynol hydrochloride family share identical molecular formulas (C₄H₈ClNO) but exhibit fundamentally different spatial arrangements of reactive functional groups that dictate their chemistry. The position of the amine relative to the alkyne and hydroxyl determines nucleophilicity, hydrogen-bonding geometry, and cyclization pathways . For instance, 4-aminobut-2-yn-1-ol hydrochloride positions the amine on the terminal carbon of a four-carbon chain, producing distinct reactivity in propargylamine-based coupling reactions [1]. More critically, 4-aminobut-2-yn-1-ol hydrochloride carries ECHA-notified hazard classifications (Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2, Specific Target Organ Toxicity Single Exposure Category 3) [1], while 2-aminobut-3-yn-1-ol hydrochloride is classified as non-hazardous for transport . This regulatory disparity alone precludes substitution in workflows where safety and shipping compliance are material. Similarly, chiral variants (R)- and (S)-2-aminobut-3-yn-1-ol hydrochloride are required for stereoselective syntheses where enantiomeric purity directly affects product outcome [2]. Substituting one analog for another without verifying functional compatibility risks failed reactions, compromised stereochemical integrity, and regulatory non-compliance.

4-Amino positional isomer ECHA CLP hazard classification differs; shipping and handling protocols may not transfer to non-hazardous 2-amino isomer workflows
Chiral enantiomers (R/S) Stereochemical outcome may shift when substituting racemic for enantiopure material in stereoselective syntheses
1-Amino-2-ol positional isomer Chelation geometry and hydrogen-bonding network differ from 1,2-amino alcohol motif; metal coordination behavior may not replicate

2-Aminobut-3-yn-1-ol Hydrochloride: Comparative Evidence


Hazardous Material Shipping Classification

2-Aminobut-3-yn-1-ol hydrochloride (CAS 1864058-21-8) is classified as non-hazardous material for DOT/IATA transport . In direct contrast, the positional isomer 4-aminobut-2-yn-1-ol hydrochloride (CAS 39711-80-3) carries ECHA-notified CLP classifications including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT Single Exposure Category 3 (H335, respiratory tract irritation) [1].

Transport Classification
Head-to-head
Non-hazardous (DOT/IATA) — 4-amino isomer: ECHA CLP Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Simplifies procurement logistics and avoids HazMat shipping requirements
Per supplier SDS and ECHA notification data
Chemical Procurement Safety Compliance Hazardous Material Shipping GHS Classification

Stereochemical Purity and Cost Comparison

2-Aminobut-3-yn-1-ol hydrochloride (CAS 1864058-21-8) is supplied as the racemic mixture at ≥97% purity . Chiral variants (R)-2-aminobut-3-yn-1-ol hydrochloride (CAS 1956436-39-7) [1] and (S)-2-aminobut-3-yn-1-ol hydrochloride (CAS 898818-92-3) are available as single enantiomers, typically at 95% minimum purity. The racemic form presents approximately equivalent chemical reactivity for non-stereoselective transformations while offering a simpler procurement and cost profile compared to chirally resolved alternatives. Note: Direct head-to-head reactivity or pricing data between racemic and chiral forms was not identified in accessible sources; this represents a class-level inference based on established principles of stereochemical building block economics.

Stereochemical Purity
Class-level
Racemic mixture, reported purity specification at or above 97%
Supports non-stereoselective synthesis and exploratory chemistry workflows
Procurement economics context; no direct reactivity comparison identified
Medicinal Chemistry Building Blocks Stereochemistry Synthetic Efficiency

Regiochemical Reactivity in Propargylamine Chemistry

The regiochemical arrangement of functional groups in 2-aminobut-3-yn-1-ol hydrochloride (CAS 1864058-21-8) positions the amine group adjacent to both the terminal alkyne and the primary alcohol, creating a distinct nucleophilic environment for selective derivatization . In contrast, 4-aminobut-2-yn-1-ol hydrochloride (CAS 39711-80-3) places the amine at the chain terminus, with the alkyne internal to the carbon backbone [1], altering both the steric accessibility and electronic character of the amine. Similarly, 1-aminobut-3-yn-2-ol hydrochloride (CAS 2109405-82-3) positions the hydroxyl group on the carbon bearing the alkyne [2]. This differential regiochemistry is known to affect cyclization efficiency, coupling partner compatibility, and the stereoelectronic properties of derived products, though no direct head-to-head quantitative reactivity data for these specific compounds was identified in accessible peer-reviewed literature or patents. This evidence represents a class-level inference based on the established principles of regioisomeric differentiation in amino alcohol chemistry.

Regiochemical Arrangement
Class-level
1,2-amino alcohol motif: amine at C2, hydroxyl at C1, terminal alkyne at C3-C4
Distinct chelation geometry and hydrogen-bonding network vs 1,4-amino isomer
Based on regioisomeric principles; no direct comparative reactivity data identified
Organic Synthesis Click Chemistry Alkyne Functionalization Heterocycle Synthesis

Computed Physicochemical Descriptors

Computed physicochemical descriptors for 2-aminobut-3-yn-1-ol hydrochloride (CAS 1864058-21-8) reveal a topological polar surface area (TPSA) of 46.25 Ų and a calculated LogP of -0.639 . The compound possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors with only 1 rotatable bond, indicating a relatively rigid, hydrophilic small molecule scaffold . These computed properties provide a baseline for in silico screening and ADME prediction when evaluating this scaffold for medicinal chemistry applications. No directly comparable computed descriptor data for positional isomers was identified in authoritative databases; this evidence represents supporting baseline characterization rather than comparative differentiation.

Computed Descriptors
Data to verify
TPSA 46.25 Ų, LogP -0.639, 2 H-bond donors, 2 H-bond acceptors, 1 rotatable bond
Baseline in silico characterization for ADME prediction screening
Computed values per database entries; experimental validation not identified
Drug Design ADME Prediction Physicochemical Properties Molecular Descriptors

2-Aminobut-3-yn-1-ol Hydrochloride: Optimal Research & Industrial Applications


Alkyne-Containing Heterocycle Synthesis

The terminal alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry applications for constructing triazole-containing pharmacophores . The 1,2-amino alcohol motif provides a scaffold for oxazolidinone, morpholine, and other nitrogen-oxygen heterocycle syntheses relevant to medicinal chemistry . For exploratory medicinal chemistry campaigns where stereochemical outcome is not critical, the racemic 2-aminobut-3-yn-1-ol hydrochloride offers a cost-accessible entry point with ≥97% purity and non-hazardous shipping classification that simplifies laboratory logistics .

Propargylamine-Derived Bioactive Synthesis

As a propargylamine-derived amino alcohol, this compound serves as a precursor for synthesizing bioactive molecules, including potential enzyme inhibitors and receptor ligands . Propargylamine scaffolds are recognized for neuroprotective applications and as intermediates for pharmaceuticals . The low computed LogP (-0.639) and moderate TPSA (46.25 Ų) suggest favorable aqueous solubility characteristics for early-stage drug discovery campaigns where solubility-limited absorption is a concern.

HPLC Analytical Reference Standard

The chiral analog (2S)-2-aminobut-3-yn-1-ol is explicitly documented as a drug product suitable for use as an analytical standard for HPLC method development and pharmaceutical R&D quality control . While this reference specifically describes the (S)-enantiomer, the racemic 2-aminobut-3-yn-1-ol hydrochloride can serve as a system suitability standard or achiral reference compound in chromatographic method development where enantiomeric separation is not required .

Coordination Chemistry and Metal Complex Synthesis

The 1,2-amino alcohol motif of 2-aminobut-3-yn-1-ol hydrochloride provides bidentate chelation capability for transition metal coordination, enabling the synthesis of metal complexes with potential catalytic or therapeutic applications . This chelation geometry differs fundamentally from the 1,4-arrangement of 4-aminobut-2-yn-1-ol hydrochloride, which cannot form the same five-membered chelate ring with metal centers. Researchers requiring specific metal-binding geometries for catalysis or bioinorganic applications should preferentially select the 2-amino isomer.

Application
Selection Property
Validation Focus
Alkyne-containing heterocycle synthesis
1,2-amino alcohol scaffold with terminal alkyne for CuAAC and heterocycle formation
Click chemistry efficiency and oxazolidinone or morpholine ring formation assessment
Propargylamine-derived research scaffold
Propargylamine amino alcohol precursor for bioactive molecule synthesis
In silico ADME property assessment and solubility screening
Chromatographic method development
Racemic amino alcohol reference compound for achiral HPLC
System suitability verification in non-enantioselective separations
Coordination chemistry research
Bidentate 1,2-amino alcohol chelation motif
Five-membered chelate ring formation and metal-binding geometry assessment

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